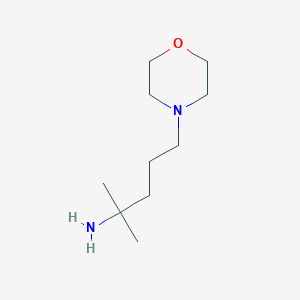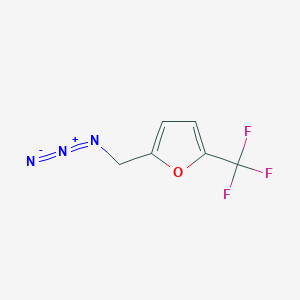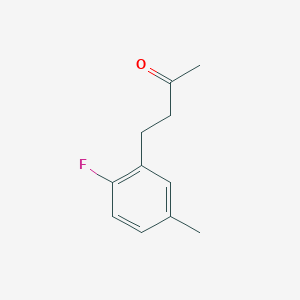
4-(2-Fluoro-5-methylphenyl)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Fluoro-5-methylphenyl)butan-2-one is an organic compound characterized by a fluorine atom and a methyl group attached to a benzene ring, which is further connected to a butan-2-one moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: This method involves the acylation of 2-fluoro-5-methylbenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Grignard Reaction: The Grignard reagent, prepared from 2-fluoro-5-methylbenzene, can be reacted with butanone to form the desired compound.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring cost-effectiveness and high yield. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: Oxidation reactions can convert the compound to its corresponding carboxylic acid.
Reduction: Reduction reactions can reduce the ketone group to a secondary alcohol.
Substitution: Substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: 4-(2-Fluoro-5-methylphenyl)butanoic acid.
Reduction: 4-(2-Fluoro-5-methylphenyl)butan-2-ol.
Substitution: Various derivatives depending on the substituent introduced.
Scientific Research Applications
4-(2-Fluoro-5-methylphenyl)butan-2-one is utilized in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is employed in the manufacture of fragrances and flavoring agents due to its unique aromatic properties.
Mechanism of Action
The mechanism by which 4-(2-Fluoro-5-methylphenyl)butan-2-one exerts its effects involves interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzyme active sites or receptor sites, modulating their activity. The exact mechanism can vary depending on the application and the specific biological or chemical context.
Comparison with Similar Compounds
4-(Trifluoromethyl)phenylbutan-2-one: Contains a trifluoromethyl group instead of a fluorine atom.
4-(Chloromethyl)phenylbutan-2-one: Contains a chloromethyl group instead of a fluorine atom.
4-(2-Fluoro-5-methylphenyl)phenylacetic acid: Contains an additional carboxylic acid group.
Uniqueness: 4-(2-Fluoro-5-methylphenyl)butan-2-one is unique due to its specific combination of fluorine and methyl groups, which influence its reactivity and biological activity. This combination provides distinct advantages in synthetic applications and biological interactions compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique properties and versatile applications make it a valuable compound in research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C11H13FO |
|---|---|
Molecular Weight |
180.22 g/mol |
IUPAC Name |
4-(2-fluoro-5-methylphenyl)butan-2-one |
InChI |
InChI=1S/C11H13FO/c1-8-3-6-11(12)10(7-8)5-4-9(2)13/h3,6-7H,4-5H2,1-2H3 |
InChI Key |
HOSPAIPWZZQZMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)CCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


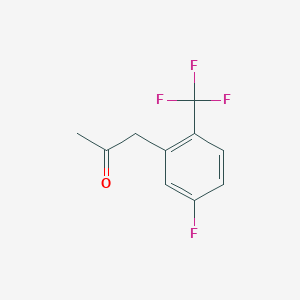
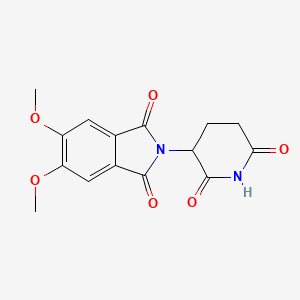
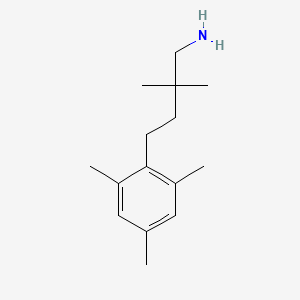
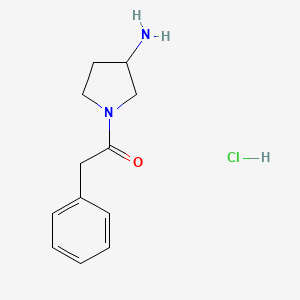
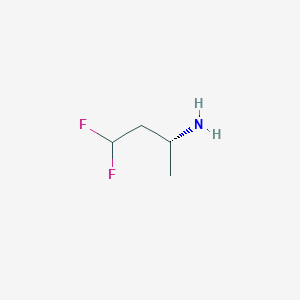
![O-[(2-Methoxy-3-pyridyl)methyl]hydroxylamine](/img/structure/B15320918.png)
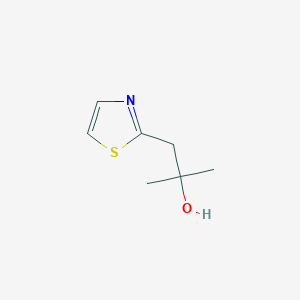
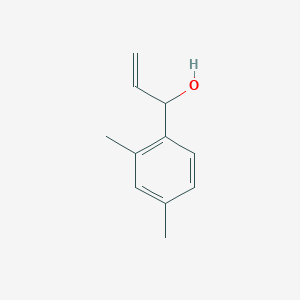
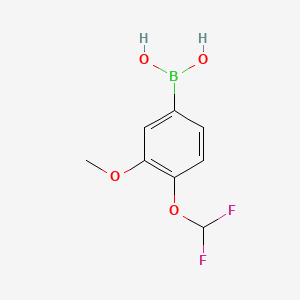

![rac-3-[(1R,2S)-2-fluorocyclopropyl]phenol](/img/structure/B15320963.png)
![1-[5-Fluoro-2-(morpholin-4-yl)phenyl]ethan-1-aminedihydrochloride](/img/structure/B15320967.png)
